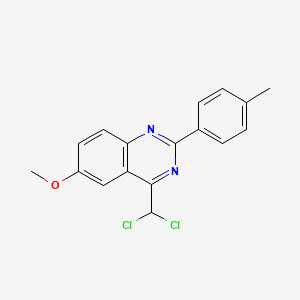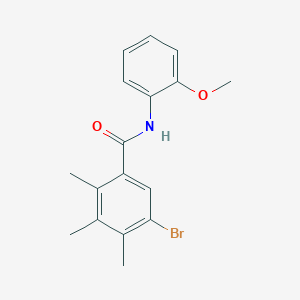
N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea, also known as MTU, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. MTU belongs to the class of urea derivatives, which are widely used as building blocks for the synthesis of various organic compounds.
科学研究应用
N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea has been shown to have anticancer, antifungal, and antiviral activities. In agriculture, N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea has been used as a plant growth regulator and pesticide. In materials science, N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea has been used as a building block for the synthesis of various organic compounds, such as polymers and liquid crystals.
作用机制
The mechanism of action of N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the target cells. For example, N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and division. N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea has also been shown to bind to the GABA receptor, which is involved in the regulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea has been shown to have various biochemical and physiological effects, depending on the target cells and organisms. In cancer cells, N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea has been shown to induce cell cycle arrest and apoptosis, which are the processes that lead to the death of cancer cells. In fungi, N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea has been shown to inhibit the growth of the fungal cells by interfering with the synthesis of the cell wall. In plants, N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea has been shown to regulate the growth and development of the plant cells by modulating the activity of various enzymes and hormones.
实验室实验的优点和局限性
N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea is also relatively easy to synthesize and modify, which allows for the preparation of various derivatives with different properties. However, N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea also has some limitations, such as its low water solubility and potential toxicity to the target cells and organisms. Therefore, it is important to use appropriate safety precautions and dosage levels when handling N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea in lab experiments.
未来方向
There are several future directions for the research on N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea, such as the development of more potent and selective derivatives for the treatment of cancer and other diseases. The use of N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea as a plant growth regulator and pesticide also needs further investigation, particularly in terms of its potential impact on the environment and human health. The synthesis of N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea-based polymers and liquid crystals also has potential applications in the field of materials science. Overall, the research on N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea has opened up new avenues for the development of novel compounds with diverse applications in various fields.
合成方法
The synthesis of N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea involves the reaction of 2-methoxyaniline and 2-thienylmethyl isocyanate in the presence of a catalyst, such as triethylamine or pyridine. The resulting product is a white crystalline solid with a melting point of around 180°C. The yield of N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
属性
IUPAC Name |
1-(2-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-17-12-7-3-2-6-11(12)15-13(16)14-9-10-5-4-8-18-10/h2-8H,9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSROKVSIKFXULL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 5,5-dimethyl-2-[(1-piperazinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5748912.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5748917.png)
![2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5748925.png)
![2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5748926.png)
![N-(3-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5748943.png)
![4-[(4-chloro-2-methylphenoxy)acetyl]morpholine](/img/structure/B5748946.png)

![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5748961.png)

![N-(2-ethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5748975.png)
![3-{[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}-2-butyl-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5748981.png)
![3-hydroxy-4-methoxy-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]benzamide](/img/structure/B5748989.png)
![(diphenylmethyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5749000.png)